molecular formula C24H18Cl2N2O2S B2475796 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate CAS No. 318289-36-0

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate

Cat. No. B2475796
CAS RN: 318289-36-0
M. Wt: 469.38
InChI Key: AUUVKRTVKNSDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde is a related compound . It has a molecular weight of 294.38 .


Synthesis Analysis

The synthesis of similar compounds often involves column chromatography on silica gel with DCM as a mobile phase .


Molecular Structure Analysis

The InChI code for 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde is 1S/C17H14N2OS/c1-19-17 (21-14-10-6-3-7-11-14)15 (12-20)16 (18-19)13-8-4-2-5-9-13/h2-12H,1H3 .


Physical And Chemical Properties Analysis

The compound 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde is a solid with a melting point of 81 - 84 degrees Celsius .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure of compounds similar to [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate has been a subject of research, with studies highlighting their intricate hydrogen-bonded formations. For instance, certain molecules are linked into complex sheets or chains through a combination of hydrogen bonds, demonstrating polarized molecular-electronic structures and intricate bonding patterns. This knowledge is pivotal in understanding the compound's potential interactions in biological systems and its utility in crafting materials with specific molecular configurations (Portilla et al., 2007).

Synthetic Pathways and Crystal Structures

Understanding the synthetic pathways and crystal structures of related compounds aids in grasping the chemical behavior and potential applications of this compound. Research has detailed the one-pot synthesis of similar compounds, revealing insights into their crystalline forms and paving the way for developing novel materials or drugs with tailored properties (Saeed et al., 2012).

Biological Activity

The biological activity of compounds structurally related to this compound has been a focal point of research. Studies have synthesized and characterized compounds, revealing their potential antimicrobial activities against different microorganisms. This insight is crucial for developing new therapeutic agents or antimicrobial materials (Chopde et al., 2012).

Chemical Properties and Potential Applications

Research into compounds akin to this compound has also focused on understanding their chemical properties and exploring potential applications. Studies have reported on the synthesis, structure, and biological activities of derivatives, highlighting their herbicidal and insecticidal activities. This research opens up avenues for using these compounds in agricultural settings to protect crops from pests and diseases (Wang et al., 2015).

Safety and Hazards

The compound 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 .

properties

IUPAC Name

(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2S/c1-28-23(31-18-10-6-3-7-11-18)19(22(27-28)16-8-4-2-5-9-16)15-30-24(29)17-12-13-20(25)21(26)14-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUVKRTVKNSDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.